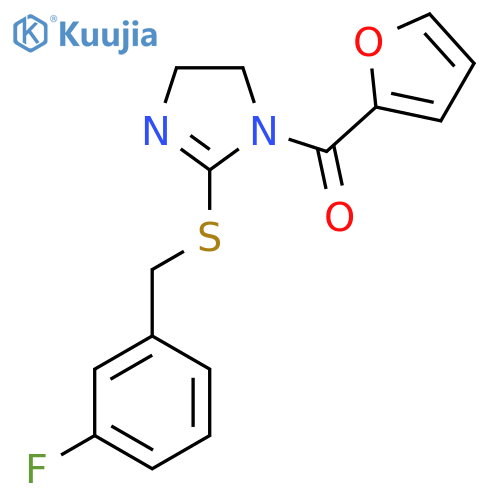

Cas no 851865-42-4 (2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)

851865-42-4 structure

商品名:2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

- (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone

- SR-01000127460

- 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

- [2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone

- 851865-42-4

- MLS000117080

- F0630-0362

- CHEMBL1414091

- SR-01000127460-1

- AKOS024588613

- AB00430750-03

- SMR000094034

- HMS2258I22

-

- インチ: 1S/C15H13FN2O2S/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2

- InChIKey: WOPRJCGEUORFAE-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=C(C=1)F)C1=NCCN1C(C1=CC=CO1)=O

計算された属性

- せいみつぶんしりょう: 304.06817700g/mol

- どういたいしつりょう: 304.06817700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0630-0362-5mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-20μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-2mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-3mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-30mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-2μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-4mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-15mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-10μmol |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0630-0362-50mg |

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole |

851865-42-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

851865-42-4 (2-{(3-fluorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量